
Bendamustine hydrochloride
Overview
Description
Bendamustine hydrochloride is a bifunctional alkylating agent with a unique chemical structure combining a mechlorethamine group (alkylating moiety) and a benzimidazole heterocyclic ring substituted with a butyric acid side chain (C₁₆H₂₁Cl₂N₃O₂·HCl; MW 394.7) . It exhibits dual mechanisms of action:
- Alkylation: Forms covalent bonds with DNA, inducing crosslinks and apoptosis.
- Antimetabolite activity: Mimics purine nucleotides, disrupting DNA/RNA synthesis .
Approved for chronic lymphocytic leukemia (CLL), indolent B-cell lymphoma, mantle cell lymphoma (MCL), and multiple myeloma, this compound is administered intravenously (e.g., Treanda®) as a lyophilized powder reconstituted with sterile water .
Preparation Methods
Historical Synthesis Methods
Early German Patent Approaches
The foundational synthesis of bendamustine hydrochloride traces back to German Patent No. 34727 (Jena et al.), which described the alkylation of 4-[1-methyl-5-bis-(2-hydroxyethyl)-benzimidazolyl-2]butyric acid ethyl ester with thionyl chloride in chloroform. This method yielded the chlorinated intermediate, followed by hydrolysis in concentrated hydrochloric acid to produce this compound . Krueger et al. (DD159877) later refined this approach by introducing recrystallization from water, though the process remained plagued by impurities such as PC-1 and PC-2, which necessitated multiple purification steps .
Chinese Journal and J. Prakt. Chem. Contributions
Subsequent methodologies published in the Chinese Journal of New Drugs (2007) and J. Prakt. Chem. (1963) utilized 2,4-dinitrochlorobenzene as a starting material. Key steps included the reaction of l-methyl-2-(4'-ethyl butyrate)-5-amino]-lH-benzimidazole with ethylene oxide to form a dihydroxy ester intermediate, followed by chlorination with thionyl chloride . These methods, while innovative, faced scalability issues due to the hazardous nature of ethylene oxide and the formation of jelly-like intermediates that complicated isolation .
Modern Improved Processes
Reductive Alkylation Strategy (WO2013046223A1)
A pivotal advancement emerged in the PCT application WO2013046223A1, which introduced a reductive alkylation step using borane-tetrahydrofuran (BH₃·THF) and chloroacetic acid at ambient temperature. This method bypassed ethylene oxide, instead employing 2-haloethanol for alkylation in the presence of organic bases like diisopropylethylamine (DIPEA) . The sequence involves:
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Alkylation : Reaction of ethyl-4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate with 2-chloroethanol to form a bis-hydroxyethyl intermediate.
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Chlorination : Treatment with thionyl chloride (SOCl₂) in chloroform to yield 4-[1-methyl-5-bis-(2-chloroethyl)-benzimidazolyl-2]butyric acid ethyl ester.
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Hydrolysis : Use of lithium hydroxide hydrate (LiOH·H₂O) under mild conditions to produce the lithium salt intermediate, followed by acidification with concentrated HCl to obtain this compound .
Isolation of Intermediates for Purity Enhancement
A critical innovation in WO2013046223A1 is the isolation of the chlorinated intermediate (Formula IV) as a solid. Prior methods often omitted this step, leading to carryover impurities. By crystallizing Formula IV from a mixture of ethyl acetate and n-hexane, the patent achieved a purity of >99.5%, significantly reducing downstream impurities .
Hydrolysis with Lithium Hydroxide
The substitution of harsh acidic hydrolysis with lithium hydroxide-mediated saponification marked a breakthrough. Traditional methods using potassium carbonate or hydrochloric acid at elevated temperatures generated impurities such as IMP-A (RRT-0.46), IMP-B (RRT-1.27), and IMP-C (RRT-1.31) at levels exceeding 0.5%. In contrast, lithium hydroxide at ambient temperature limited these impurities to <0.1%, as demonstrated in Table 1 .
Table 1: Impurity Profile Comparison Between Traditional and Lithium Hydroxide Methods
Impurity | Traditional Method (%) | Lithium Hydroxide Method (%) |
---|---|---|
IMP-A (RRT-0.46) | 0.35 | <0.10 |
IMP-B (RRT-1.27) | 0.28 | <0.10 |
IMP-C (RRT-1.31) | 0.42 | <0.10 |
Total Purity | 98.5 | 99.9 |
Impurity Considerations and Mitigation
Deschloro Dimer Impurity Synthesis
A 2021 study (Sage Journals) elucidated the synthesis of bendamustine’s deschloro dimer impurity, a byproduct arising from incomplete chlorination or premature hydrolysis . The process involved sequential benzyl protection, Steglich esterification, and catalytic hydrogenolysis to yield the dimer. This work underscored the importance of rigorous process control, particularly in chlorination and intermediate isolation, to prevent dimer formation .
Analytical Validation Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection at 254 nm is the gold standard for quantifying this compound and its impurities. The lithium hydroxide method’s product exhibits a single HPLC peak with a retention time of 8.2 minutes, confirming the absence of co-eluting impurities .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy : Key peaks include 1740 cm⁻¹ (ester C=O stretch) and 1630 cm⁻¹ (benzimidazole C=N stretch) .
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¹H NMR : Distinct signals at δ 3.65 (m, 4H, -NCH₂CH₂Cl) and δ 1.25 (t, 3H, -COOCH₂CH₃) validate the structure .
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 358.9 [M+H]⁺, consistent with the lithium salt intermediate .
Chemical Reactions Analysis
Types of Reactions: Bendamustine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and alkylation .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions, leading to the formation of monohydroxy and dihydroxy derivatives.
Oxidation: Catalyzed by cytochrome P450 enzymes, resulting in the formation of active metabolites.
Major Products Formed: The major products formed from these reactions include monohydroxy-bendamustine, dihydroxy-bendamustine, and various DNA adducts .
Scientific Research Applications
Bendamustine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylation reactions and DNA cross-linking mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mechanism of Action
Bendamustine hydrochloride exerts its effects through multiple mechanisms:
Alkylation: Forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks.
DNA Damage Response: Activates DNA-damage stress responses and apoptosis pathways.
Cell Cycle Inhibition: Inhibits mitotic checkpoints and induces mitotic catastrophe, leading to cell death.
Comparison with Similar Compounds
Mechanism and Chemical Stability
Bendamustine’s benzimidazole ring confers resistance to DNA repair enzymes, resulting in prolonged DNA damage compared to cyclophosphamide or melphalan . Its degradation under alkaline conditions (vs. chlorambucil’s stability) necessitates lyophilized formulations for clinical use .
Clinical Efficacy
Hematologic Malignancies
Bendamustine + rituximab (BR) demonstrates superiority over CHOP (cyclophosphamide-based regimen) in indolent lymphomas , with lower neurotoxicity and higher complete remission rates (CR: 40% vs. 30%) . In refractory CLL , bendamustine achieves a 56% overall response rate (ORR) at 70 mg/m², outperforming chlorambucil’s 37% .
Solid Tumors
Oral bendamustine (75 mg/m²/day ×7) shows promise in prostate small-cell carcinoma and thymic cancer, with partial responses (PR) observed in 50% of patients . Its efficacy in triple-negative breast cancer is attributed to reduced cross-resistance with anthracyclines compared to cyclophosphamide .
Pharmacokinetics and Bioavailability
Parameter | IV Bendamustine | Oral Bendamustine | Cyclophosphamide |
---|---|---|---|
Bioavailability | 100% | ~50% (high variability) | >75% |
t₁/₂ (hours) | 0.5–1.0 | 2.1–3.8 | 3–12 |
Cₘₐₓ (μg/mL) | 10–15 (100 mg/m² dose) | 4–6 (75 mg/m² dose) | 20–30 (500 mg dose) |
AUC₀–inf (h·μg/mL) | 8–12 | 15–20 | 25–30 |
Oral bendamustine exhibits prolonged absorption (tₘₐₓ: 1.5–2 hours) and double the AUC of IV formulations due to enterohepatic recirculation . However, its dose proportionality is weak (R² = 0.43–0.59 for Cₘₐₓ vs. dose), reflecting high interpatient variability .
Biological Activity
Bendamustine hydrochloride is a unique cytotoxic agent primarily used in the treatment of various hematologic malignancies, including non-Hodgkin lymphoma and chronic lymphocytic leukemia (CLL). It possesses both alkylating and antimetabolite properties, making it effective against cancer cells through multiple mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure:
- Chemical Name: 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid hydrochloride
- Molecular Formula: CHClNO·HCl
Bendamustine acts primarily by cross-linking DNA strands, which inhibits DNA synthesis and repair. This action leads to apoptosis in both dividing and quiescent cells. Its bifunctional nature allows it to exhibit properties similar to both traditional alkylating agents and purine analogs, enhancing its efficacy against resistant cancer cell lines .
Pharmacokinetics
Bendamustine is administered intravenously, typically at a dose of 120 mg/m on days 1 and 2 of a 21-day cycle. Its pharmacokinetic profile shows rapid absorption with peak plasma concentrations occurring approximately one hour post-infusion. The drug undergoes hydrolysis to form less active metabolites, but also generates active metabolites that contribute to its therapeutic effects .
Pharmacokinetic Parameter | Value |
---|---|
Time to Peak Concentration | ~1 hour |
Half-life | 30 minutes to 3 hours |
Volume of Distribution | 3.5 L/kg |
Clearance | 13 L/h |
Clinical Efficacy
Bendamustine has demonstrated significant efficacy in clinical settings, particularly in patients with rituximab-refractory B-cell lymphomas. In a multicenter study involving 100 patients, an overall response rate (ORR) of 75% was observed, with a median duration of response (DOR) of 9.2 months .
Case Studies
- Study on Indolent B-cell Lymphoma:
- Long-term Follow-up Study:
Safety Profile
While bendamustine is generally well-tolerated, it is associated with several adverse effects, particularly hematologic toxicities such as neutropenia and thrombocytopenia. The most common non-hematologic side effects include nausea, fatigue, and infection risk .
Adverse Events Summary
Adverse Event | Incidence |
---|---|
Neutropenia | 61% |
Thrombocytopenia | 25% |
Nausea | 77% |
Infections | 69% |
Q & A
Basic Research Questions
Q. What is the mechanism of action of bendamustine hydrochloride in inducing cytotoxicity?
this compound acts as a bifunctional alkylating agent, forming DNA cross-links that impair DNA synthesis and repair. Unlike traditional alkylators, it uniquely activates the base excision repair (BER) pathway rather than alkyltransferase-mediated repair, leading to prolonged DNA damage and apoptosis. This mechanism is supported by in vitro studies showing persistent DNA adducts and reduced cross-resistance with other alkylating agents .
Q. What pharmacokinetic (PK) parameters distinguish this compound from other alkylating agents?
Key PK parameters include rapid elimination (half-life: ~0.47–0.71 hours for IV/oral), high bioavailability (~70–80% for oral), and dose-dependent exposure (AUC). Oral administration achieves ~2× higher cycle-adjusted AUC (42,288 ng·h/mL) compared to IV (20,424 ng·h/mL), attributed to prolonged absorption. Metabolism involves hydrolysis to hydroxy derivatives and limited CYP1A2-mediated demethylation, minimizing drug-drug interactions .
Q. What are the common adverse effects observed in this compound clinical trials?
Hematologic toxicities (neutropenia, thrombocytopenia) are dose-limiting, occurring in >50% of patients. Non-hematologic effects include mild gastrointestinal disorders (nausea, vomiting) and rare hypersensitivity reactions. Notably, oral formulations show comparable safety to IV, with no dose-limiting gastrointestinal toxicity .
Q. How is this compound dosed in standard regimens for lymphoid malignancies?
The NCCN-recommended regimen for CLL and indolent NHL is 90–120 mg/m² IV on days 1–2 every 21–28 days. For oral administration, phase I studies identified 75 mg/m²/day for 7 days every 3 weeks as the optimal schedule, balancing efficacy and hematologic recovery .
Advanced Research Questions
Q. How do the pharmacokinetic profiles of oral and IV this compound compare in advanced solid tumors?
Oral administration achieves higher systemic exposure (AUC) but similar peak plasma concentrations (Cmax) to IV. The oral formulation's tmax is ~1 hour, with a marginally longer half-life (0.71 vs. 0.47 hours for IV). Despite interpatient variability (CV >30%), oral dosing avoids infusion-related complications and is feasible for outpatient use .
Q. What methodological considerations are critical when designing dose-escalation studies for oral this compound?
Phase I trials should use a 3+3 design with DLT assessment in cycle 1. Key endpoints include MTD determination (e.g., 75 mg/m²/day ×7 days), hematologic recovery timelines, and DLT criteria (e.g., grade 4 neutropenia >7 days). Delayed platelet/neutrophil recovery, observed in extended schedules (e.g., 14–21 days), necessitates dose adjustments to maintain cycle continuity .
Q. How can researchers address contradictions in reported efficacy across solid tumor types?
Tumor-specific response analysis is critical. For example, partial responses were observed in thymic carcinoma and prostatic small-cell carcinoma (33% response rate at 75 mg/m² oral), but not in NSCLC or breast cancer. Stratification by tumor genetics (e.g., DNA repair deficiencies) and combination with targeted therapies (e.g., CD20 inhibitors) may enhance efficacy .
Q. What evidence supports bendamustine's role in overcoming resistance to rituximab or other alkylators?
In rituximab-refractory indolent NHL, bendamustine monotherapy achieved 68% overall response rates, attributed to its unique DNA damage persistence and low cross-resistance. Preclinical data suggest bendamustine bypasses resistance mechanisms like upregulated alkyltransferase or mismatch repair pathways .
Q. How does this compound’s safety profile vary with renal/hepatic impairment?
Population PK analyses show no significant impact of mild-to-moderate renal (CrCl ≥30 mL/min) or hepatic impairment (Child-Pugh A/B) on exposure. However, severe impairment requires dose reduction due to insufficient data. Monitoring for hematologic toxicity is essential in these populations .
Q. What are the challenges in formulating stable aqueous solutions of this compound?
Bendamustine degrades rapidly in aqueous media via hydrolysis, necessitating lyophilized formulations. Stability studies show reconstituted solutions retain >90% potency for 24 hours at 2–8°C. Novel approaches, like cyclodextrin complexes, are under investigation to improve solubility and shelf-life .
Methodological Notes
- Data Interpretation : Prioritize studies with rigorous PK/PD modeling (e.g., non-compartmental analysis in phase I trials) .
- Contradiction Resolution : Cross-reference tumor-specific trial outcomes and mechanistic studies to explain variability .
- Ethical Compliance : Ensure protocols include DLT mitigation strategies (e.g., granulocyte support) and IRB approval for vulnerable populations .
Properties
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188912 | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-75-7 | |
Record name | Bendamustine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendamustine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
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Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BENDAMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |
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